Benzenesulfonic acid, alkyl derivs.

Übersicht

Beschreibung

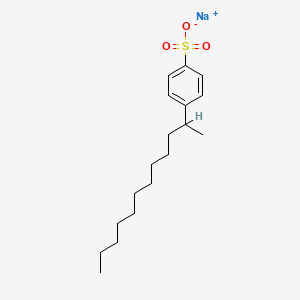

Benzenesulfonic acid, alkyl derivs. is an organic compound with the molecular formula C₁₈H₂₉O₃S.Na and a molecular weight of 348.48 g/mol . It is a surfactant, which means it has the ability to reduce the surface tension of liquids, making it useful in various industrial and household applications. This compound is commonly used in detergents and cleaning agents due to its excellent emulsifying and foaming properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of sodium (1-methylundecyl)benzenesulfonate typically involves the sulfonation of 1-methylundecylbenzene followed by neutralization with sodium hydroxide. The reaction can be summarized as follows:

Sulfonation: 1-methylundecylbenzene is reacted with sulfur trioxide or chlorosulfonic acid to form 1-methylundecylbenzenesulfonic acid.

Neutralization: The resulting sulfonic acid is then neutralized with sodium hydroxide to produce sodium (1-methylundecyl)benzenesulfonate.

Industrial Production Methods: In an industrial setting, the production of sodium (1-methylundecyl)benzenesulfonate involves large-scale sulfonation reactors where 1-methylundecylbenzene is continuously fed and reacted with sulfur trioxide. The sulfonic acid produced is then neutralized in a separate reactor with sodium hydroxide. The final product is purified and dried to obtain a high-purity surfactant .

Types of Reactions:

Oxidation: Benzenesulfonic acid, alkyl derivs. can undergo oxidation reactions, particularly at the alkyl chain, leading to the formation of sulfoxides and sulfones.

Reduction: The compound can be reduced to its corresponding sulfinate under specific conditions.

Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Nucleophiles like hydroxide ions or amines are often employed.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfinates.

Substitution: Various substituted benzenesulfonates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Surfactants in Detergents

Overview

Alkylbenzene sulfonic acids are key components in the formulation of detergents. They serve as anionic surfactants, enhancing cleaning efficiency and solubility in water.

Types of Alkylbenzene Sulfonic Acids

- Linear Alkylbenzene Sulfonates (LAS) : Preferred for their biodegradability and effectiveness.

- Branched Alkylbenzene Sulfonates (ABS) : Historically used but increasingly replaced due to environmental concerns.

Applications

- Household Detergents : Used in laundry powders, dishwashing liquids, and other cleaning products.

- Industrial Cleaning Agents : Employed in metal cleaning and paper production as deinking agents.

| Application Type | Product Examples | Properties |

|---|---|---|

| Household | Laundry detergents | High foaming capacity, effective in hard water |

| Industrial | Metal cleaners | Good emulsifying power, biodegradable |

| Agricultural | Pesticide emulsifiers | Strong emulsification capabilities |

Emulsifiers in Agriculture

Overview

Alkylbenzene sulfonic acids are effective emulsifiers used in pesticide formulations. They enhance the stability and efficacy of pesticide mixtures.

Case Study: Pesticide Emulsifiers

Research indicates that alkylbenzene sulfonic acids contribute to the formation of stable emulsions, improving the delivery of active ingredients in pesticides. For instance, a study highlighted the use of linear alkylbenzene sulfonate as a surfactant that enhances the performance of herbicides by improving their dispersion and adherence to plant surfaces .

Industrial Applications

Overview

Beyond detergents and agriculture, alkylbenzene sulfonic acids find utility in various industrial processes.

Key Uses

- Emulsion Polymerization : Used as a coupling agent to stabilize emulsions during polymer production.

- Textile Industry : Acts as a wetting agent and dyeing assistant.

- Oil Recovery : Employed in enhanced oil recovery processes due to their ability to reduce interfacial tension between oil and water.

| Industrial Application | Purpose |

|---|---|

| Emulsion Polymerization | Stabilizes polymer emulsions |

| Textile Processing | Wetting agent for dye application |

| Oil Recovery | Enhances oil extraction efficiency |

Environmental Impact and Biodegradability

Overview

The environmental impact of alkylbenzene sulfonic acids is a critical consideration. Linear alkylbenzene sulfonates are generally more biodegradable compared to their branched counterparts.

Biodegradation Studies

Studies show that linear alkylbenzene sulfonates degrade effectively under environmental conditions, resulting in minimal bioaccumulation potential. For example, experiments indicated low bioconcentration factors (BCF) for linear alkylbenzene sulfonates, affirming their environmental safety when used appropriately .

Wirkmechanismus

The primary mechanism of action of sodium (1-methylundecyl)benzenesulfonate is its ability to reduce surface tension and form micelles. This property allows it to emulsify oils and fats, making it an effective cleaning agent. At the molecular level, the compound interacts with lipid bilayers, disrupting their structure and leading to the solubilization of hydrophobic substances .

Vergleich Mit ähnlichen Verbindungen

Sodium dodecylbenzenesulfonate: Another widely used surfactant with a similar structure but a different alkyl chain length.

Sodium benzenesulfonate: A simpler compound with no alkyl chain, used primarily in industrial applications.

Uniqueness: Benzenesulfonic acid, alkyl derivs. is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties, making it highly effective as a surfactant. Its ability to form stable micelles and emulsions sets it apart from other similar compounds .

Biologische Aktivität

Benzenesulfonic acid, alkyl derivatives (alkylbenzenesulfonates, or LAS) are a class of compounds widely used in various industrial applications, particularly as surfactants. This article examines their biological activity, focusing on their antimicrobial properties, anticancer potential, and toxicity profiles based on diverse research findings.

Chemical Structure and Properties

Benzenesulfonic acids consist of a benzene ring substituted with one or more alkyl groups and a sulfonic acid group (-SO₃H). The general formula can be represented as follows:

where represents the number of carbon atoms in the alkyl chain, typically ranging from C10 to C16. The properties of these compounds can vary significantly based on the length and branching of the alkyl chain.

Antimicrobial Activity

Research has demonstrated that various derivatives of benzenesulfonic acid exhibit significant antimicrobial activity. A study focused on 4-[1-(substituted aryl/alkyl carbonyl)-benzoimidazol-2-yl]-benzenesulfonic acids found that certain compounds showed promising activity against bacterial strains. Notably, compounds 4-[1-(4-Nitrobenzoyl)-1H-benzoimidazol-2-yl]-benzene sulfonic acid (9) and 4-(1-octadec-9-enoyl-1H-benzoimidazol-2-yl)-benzenesulfonic acid (18) were identified as the most effective agents in inhibiting microbial growth .

Table 1: Antimicrobial Activity of Selected Compounds

| Compound | Antimicrobial Activity |

|---|---|

| 9 | High |

| 18 | High |

Anticancer Activity

Several studies have explored the anticancer potential of benzenesulfonic acid derivatives. A notable investigation evaluated a series of 4-methylbenzenesulfonate derivatives, revealing their ability to inhibit cancer cell proliferation. The compounds exhibited varying degrees of potency, with IC₅₀ values (the concentration required to inhibit cell growth by 50%) indicating strong anticancer activity against several cancer cell lines:

- BS3 : IC₅₀ = 0.097 µM (PANC-1)

- BS4 : IC₅₀ = 0.173 µM (K562)

- BS1 : IC₅₀ = 0.172 µM (K562)

These derivatives showed selectivity towards cancer cells over normal cells, with significant selectivity indices suggesting low toxicity .

Table 2: Anticancer Activity of Benzenesulfonate Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Selectivity Index |

|---|---|---|---|

| BS1 | K562 | 0.172 | High |

| BS3 | PANC-1 | 0.097 | Moderate |

| BS4 | K562 | 0.173 | High |

Toxicity Profile

The toxicity of benzenesulfonic acid derivatives has been assessed in various studies. For instance, linear alkylbenzenesulfonic acids have been reported to be corrosive to rabbit skin and exhibit moderate acute toxicity in oral exposure tests, with LD₅₀ values ranging from 530–1470 mg/kg in rats . Observed signs of toxicity included piloerection and diarrhea.

Table 3: Toxicity Data for Benzenesulfonic Acid Derivatives

| Endpoint | Value |

|---|---|

| LD₅₀ (rats) | 530–1470 mg/kg |

| Skin Irritation | Corrosive |

| Signs of Toxicity | Piloerection, diarrhea |

Case Studies and Research Findings

A comprehensive review highlighted the effectiveness of benzenesulfonate derivatives in targeting specific kinases involved in cancer progression. The compounds demonstrated inhibitory effects on various tyrosine kinases at concentrations as low as 0.5 µM, showcasing their potential as therapeutic agents in oncology .

Moreover, QSAR (Quantitative Structure-Activity Relationship) studies have provided insights into the structural features that enhance biological activity, indicating that modifications in the alkyl chain can significantly influence both antimicrobial and anticancer efficacy .

Eigenschaften

IUPAC Name |

sodium;4-dodecan-2-ylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O3S.Na/c1-3-4-5-6-7-8-9-10-11-16(2)17-12-14-18(15-13-17)22(19,20)21;/h12-16H,3-11H2,1-2H3,(H,19,20,21);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHRHULTYHYEOQB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(C)C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00274022 | |

| Record name | Benzenesulfonic acid, 4-(1-methylundecyl)-, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phenylsulphonic acid appears as fine whitish needles. Solid form may severely irritate skin and eyes. Used to make other chemicals. | |

| Record name | PHENYLSULPHONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12374 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

42615-29-2, 2211-99-6, 68628-60-4 | |

| Record name | PHENYLSULPHONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12374 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium (1-methylundecyl)benzenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002211996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alkylbenzyl sulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042615292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 4-(1-methylundecyl)-, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 4-sec-dodecylbenzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.355 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzenesulfonic acid, alkyl derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM (1-METHYLUNDECYL)BENZENESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2TZZ07610 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.